Cas no 2648939-54-0 (2-Amino-3-(phenylamino)propanoic acid dihydrochloride)

2648939-54-0 structure
상품 이름:2-Amino-3-(phenylamino)propanoic acid dihydrochloride
CAS 번호:2648939-54-0
MF:C9H14Cl2N2O2
메가와트:253.125660419464
MDL:MFCD34168534
CID:5643788
PubChem ID:165900482
2-Amino-3-(phenylamino)propanoic acid dihydrochloride 화학적 및 물리적 성질
이름 및 식별자
-
- 2-amino-3-(phenylamino)propanoic acid dihydrochloride
- EN300-28221145
- 2648939-54-0
- 2-Amino-3-(phenylamino)propanoic acid dihydrochloride
-
- MDL: MFCD34168534
- 인치: 1S/C9H12N2O2.2ClH/c10-8(9(12)13)6-11-7-4-2-1-3-5-7;;/h1-5,8,11H,6,10H2,(H,12,13);2*1H
- InChIKey: ZSIJEOWMQILDEQ-UHFFFAOYSA-N
- 미소: Cl.Cl.OC(C(CNC1C=CC=CC=1)N)=O
계산된 속성
- 정밀분자량: 252.0432331g/mol
- 동위원소 질량: 252.0432331g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 5
- 수소 결합 수용체 수량: 4
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 4
- 복잡도: 167
- 총 키 단위 수량: 3
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 75.4Ų
2-Amino-3-(phenylamino)propanoic acid dihydrochloride 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28221145-10.0g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 10.0g |
$5652.0 | 2025-03-19 | |
Enamine | EN300-28221145-0.5g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 0.5g |
$1025.0 | 2025-03-19 | |
Enamine | EN300-28221145-0.25g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 0.25g |
$650.0 | 2025-03-19 | |
Enamine | EN300-28221145-5g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95% | 5g |
$3812.0 | 2023-09-09 | |
Enamine | EN300-28221145-1.0g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28221145-5.0g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
Enamine | EN300-28221145-0.05g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 0.05g |
$306.0 | 2025-03-19 | |
Enamine | EN300-28221145-0.1g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 0.1g |
$457.0 | 2025-03-19 | |
Enamine | EN300-28221145-2.5g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-28221145-1g |
2-amino-3-(phenylamino)propanoic acid dihydrochloride |
2648939-54-0 | 95% | 1g |
$1315.0 | 2023-09-09 |
2-Amino-3-(phenylamino)propanoic acid dihydrochloride 관련 문헌
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
2648939-54-0 (2-Amino-3-(phenylamino)propanoic acid dihydrochloride) 관련 제품
- 1373255-09-4((2S)-4,4-difluoropyrrolidine-2-carboxylic acid; trifluoroacetic acid)
- 2029684-18-0(1-(3,4-difluorophenyl)methylcyclopropane-1-sulfonyl chloride)
- 1221283-05-1((1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine)
- 2138236-55-0(1-(6-chloro-8-fluoro-2H-chromen-3-yl)ethan-1-one)
- 2138114-36-8(1-[1-(4-Nitrobenzenesulfonyl)-4-(trifluoromethyl)pyrrolidin-3-yl]methanamine)
- 2137999-56-3(1-(2,2-difluoroethyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1892277-46-1(2-bromo-4-(1-hydroxycyclopropyl)phenol)
- 2172506-03-3(3-methyl-1-(oxan-4-yl)-1H-pyrazol-4-ylmethanesulfonamide)
- 301307-52-8(ethyl 2-2-(2-tert-butyl-4-methylphenoxy)acetamidobenzoate)
- 2172578-10-6(9-ethyl-9-methyl-6-oxa-2lambda6-thia-10-azaspiro4.5decane-2,2-dione)
추천 공급업체
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

Synrise Material Co. Ltd.
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약
